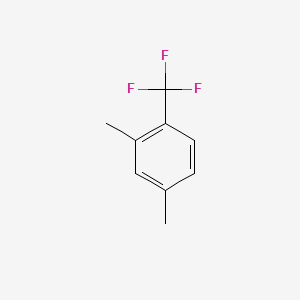

2,4-Dimethyl-1-(trifluoromethyl)benzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,4-dimethyl-1-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F3/c1-6-3-4-8(7(2)5-6)9(10,11)12/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMNSBYZZXGPGEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(F)(F)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10239763 | |

| Record name | 2,4-Dimethyl-1-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10239763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93841-19-1 | |

| Record name | 2,4-Dimethyl-1-(trifluoromethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=93841-19-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dimethyl-1-(trifluoromethyl)benzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093841191 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Dimethyl-1-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10239763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-dimethyl-1-(trifluoromethyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.089.947 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 2,4-Dimethyl-1-(trifluoromethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dimethyl-1-(trifluoromethyl)benzene is an aromatic organic compound that holds significant interest for researchers in medicinal chemistry and materials science. The strategic placement of two methyl groups and a trifluoromethyl group on the benzene ring imparts a unique combination of lipophilicity, metabolic stability, and electronic properties.[1][2][3] This guide provides a comprehensive overview of its core physical and chemical properties, safety and handling protocols, and its emerging role in the landscape of drug discovery.

Molecular and Physical Properties

The fundamental properties of this compound are summarized in the table below. These values are crucial for its application in chemical synthesis and for predicting its behavior in various experimental settings.

| Property | Value | Source(s) |

| CAS Number | 93841-19-1 | [4][5] |

| Molecular Formula | C₉H₉F₃ | [5] |

| Molecular Weight | 174.16 g/mol | [5] |

| Appearance | Colorless liquid (predicted) | |

| Boiling Point | 158.2 °C at 760 mmHg | [5] |

| Density | 1.12 g/cm³ | [5] |

| Flash Point | 42 °C | [5] |

| Refractive Index | 1.438 | [5] |

Spectroscopic Characterization

Spectroscopic analysis is essential for the unambiguous identification and characterization of this compound. While a complete, publicly available set of spectra for this specific molecule is not readily found, the expected spectral features can be inferred from data on closely related compounds.[6][7][8][9][10][11]

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl protons. The aromatic protons will appear as a complex multiplet in the downfield region (typically δ 7.0-7.5 ppm). The two methyl groups, being in different chemical environments, may appear as two distinct singlets in the upfield region (around δ 2.2-2.5 ppm).

¹³C NMR: The carbon NMR spectrum will provide information on all nine carbon atoms in the molecule. The carbon atom attached to the trifluoromethyl group will show a characteristic quartet due to coupling with the three fluorine atoms. The aromatic carbons will resonate in the δ 120-140 ppm range, while the methyl carbons will appear at higher field.

¹⁹F NMR: The fluorine NMR spectrum is a powerful tool for characterizing trifluoromethylated compounds. It is expected to show a single, sharp singlet for the three equivalent fluorine atoms of the CF₃ group. The chemical shift will be in the typical range for aryl trifluoromethyl groups, around -60 to -65 ppm relative to CFCl₃.[12]

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for C-H stretching of the aromatic ring and methyl groups, C=C stretching of the benzene ring, and strong C-F stretching bands associated with the trifluoromethyl group, typically in the 1100-1350 cm⁻¹ region.[9]

Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) will likely show a prominent molecular ion peak (M⁺) at m/z 174. Subsequent fragmentation may involve the loss of a fluorine atom or a methyl group.[11]

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions. It is also classified as causing skin and eye irritation.[4]

Precautionary Measures:

-

Keep away from heat, sparks, and open flames.

-

Use in a well-ventilated area or under a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid breathing vapors.

-

Store in a tightly closed container in a cool, dry place.

The Role in Drug Discovery and Development

The incorporation of a trifluoromethyl group is a well-established strategy in modern drug design to enhance the pharmacokinetic and pharmacodynamic properties of drug candidates.[1][2][3][13] The CF₃ group can significantly influence a molecule's:

-

Metabolic Stability: The strong carbon-fluorine bond is resistant to metabolic degradation, which can increase the in vivo half-life of a drug.[2]

-

Lipophilicity: The trifluoromethyl group increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes.[2]

-

Binding Affinity: The electron-withdrawing nature of the CF₃ group can alter the electronic properties of the aromatic ring, potentially leading to stronger interactions with biological targets.[1]

While specific drugs containing the this compound moiety are not yet prevalent, its structural motifs are of high interest to medicinal chemists for the synthesis of novel therapeutic agents.

Experimental Protocols

General Synthesis Approach: Trifluoromethylation of Dimethylbenzene Derivatives

A common method for the synthesis of trifluoromethylated aromatic compounds involves the copper-catalyzed trifluoromethylation of aryl halides or boronic acids.[7][14] A plausible synthetic route to this compound could involve the trifluoromethylation of a suitable 2,4-dimethyl-substituted benzene derivative.

Illustrative Workflow for Synthesis:

Caption: General workflow for the synthesis of this compound.

Analytical Methodology: Purity and Identity Confirmation

The purity and identity of synthesized this compound would be confirmed using a combination of chromatographic and spectroscopic techniques.

Analytical Workflow:

Caption: Analytical workflow for the characterization of this compound.

Step-by-Step Analytical Protocol:

-

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Inject a dilute solution of the sample into a GC-MS system.

-

The gas chromatogram will indicate the purity of the sample, with the area of the main peak corresponding to its relative abundance.

-

The mass spectrum will provide the molecular weight and fragmentation pattern, confirming the identity of the compound.[15][16]

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve the sample in a deuterated solvent (e.g., CDCl₃).

-

Acquire ¹H, ¹³C, and ¹⁹F NMR spectra.

-

Analyze the chemical shifts, coupling constants, and integration to confirm the molecular structure.[17]

-

-

Infrared (IR) Spectroscopy:

-

Obtain the IR spectrum of the neat liquid sample.

-

Identify the characteristic absorption bands to confirm the presence of the expected functional groups.[18]

-

Conclusion

This compound is a valuable building block for the development of new chemical entities with potential applications in pharmaceuticals and materials science. Its unique physical and chemical properties, largely dictated by the trifluoromethyl group, make it an attractive scaffold for further chemical modification. A thorough understanding of its properties, as outlined in this guide, is essential for its safe and effective use in research and development.

References

-

Supplementary Information. The Royal Society of Chemistry. [Link]

-

Copper-Catalyzed Trifluoromethylation of Aryl Boronic Acids Using A CF3 - Supporting Information. The Royal Society of Chemistry. [Link]

-

for Cu-Mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfonates with TMSCF3. Beilstein Journals. [Link]

-

Supporting information. SciEngine. [Link]

-

Analytical Methods. Ministry of the Environment, Government of Japan. [Link]

-

Analytical Method Summaries. Eurofins. [Link]

-

Benzene, (trifluoromethyl)-. NIST WebBook. [Link]

-

(Trifluoromethyl)benzene. PubChem. [Link]

-

(Trifluoromethoxy)benzene. PubChem. [Link]

-

Benzene, (trifluoromethyl)-. NIST WebBook. [Link]

-

(trifluoromethyl)benzene -- Critically Evaluated Thermophysical Property Data. NIST/TRC Web Thermo Tables (WTT). [Link]

-

The Importance of Trifluoromethylated Aromatic Compounds in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

-

19F NMR Reference Standards. University of Wisconsin-Madison. [Link]

-

Chemical Properties of Benzene, (trifluoromethyl)- (CAS 98-08-8). Cheméo. [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC - PubMed Central. [Link]

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. MDPI. [Link]

-

Supplementary Information. The Royal Society of Chemistry. [Link]

-

General Synthesis of N-Trifluoromethyl Compounds with N-Trifluoromethyl Hydroxylamine Reagents. PubMed. [Link]

-

1D 19 F-NMR spectrum of 300 mM... ResearchGate. [Link]

-

Cas no 93841-19-1 (Benzene,2,4-dimethyl-1-(trifluoromethyl)-). 960化工网. [Link]

-

FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. [Link]

-

1-Methoxy-4-(trifluoromethyl)benzene. PubChem. [Link]

-

1-trifluoromethyl-1,3-dihydro-3,3-dimethyl-1,2-benziodoxole. Organic Syntheses Procedure. [Link]

-

Significance of Fluorine in Medicinal Chemistry: A Review. ResearchGate. [Link]

-

Metal-free synthesis of 3-trifluoromethyl-1,2,4-triazoles via multi-component reaction of trifluoroacetimidoyl chlorides, hydrazine hydrate and benzene-1,3,5-triyl triformate. NIH. [Link]

-

The Strategic Importance of 2-(Chloromethyl)-1-fluoro-4-(trifluoromethyl)benzene in Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

-

2 - Supporting Information. pubs.acs.org. [Link]

-

ANALYTICAL METHODS. Toxicological Profile for Benzene - NCBI Bookshelf - NIH. [Link]

-

Trifluorotoluene. Wikipedia. [Link]

-

Table 7-1, Analytical Methods for Determining Benzene in Biological Samples. NCBI - NIH. [Link]

-

1-(1-Phenylpropoxy)-4-(trifluoromethyl)benzene. SpectraBase. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jelsciences.com [jelsciences.com]

- 4. 93841-19-1(Benzene,2,4-dimethyl-1-(trifluoromethyl)-) | Kuujia.com [kuujia.com]

- 5. echemi.com [echemi.com]

- 6. rsc.org [rsc.org]

- 7. rsc.org [rsc.org]

- 8. beilstein-journals.org [beilstein-journals.org]

- 9. Benzene, (trifluoromethyl)- [webbook.nist.gov]

- 10. (Trifluoromethyl)benzene | C7H5F3 | CID 7368 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Benzene, (trifluoromethyl)- [webbook.nist.gov]

- 12. colorado.edu [colorado.edu]

- 13. mdpi.com [mdpi.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. ANALYTICAL METHODS - Toxicological Profile for Benzene - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. Table 7-1, Analytical Methods for Determining Benzene in Biological Samples - Toxicological Profile for Benzene - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. files.sciengine.com [files.sciengine.com]

- 18. (Trifluoromethoxy)benzene | C7H5F3O | CID 68010 - PubChem [pubchem.ncbi.nlm.nih.gov]

Introduction: The Significance of the Trifluoromethyl Group in Aromatic Systems

An In-depth Technical Guide to the Synthesis of 2,4-Dimethyl-1-(trifluoromethyl)benzene

The incorporation of a trifluoromethyl (CF₃) group into aromatic scaffolds is a paramount strategy in modern drug discovery and materials science.[1] This moiety is prized for its ability to significantly modulate a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity, often leading to enhanced efficacy and bioavailability in pharmaceutical agents.[1][2] this compound is a key building block, serving as a precursor for a range of more complex molecules in the pharmaceutical and agrochemical industries. This guide provides an in-depth exploration of the primary, field-proven synthetic pathways to this compound, focusing on the underlying mechanisms, experimental causality, and practical protocols for researchers and drug development professionals.

Strategic Overview of Synthetic Pathways

The synthesis of this compound primarily revolves around the formation of a C(sp²)–CF₃ bond on a pre-existing 2,4-dimethylphenyl (m-xylene) framework. The two most robust and widely adopted strategies are:

-

Copper-Mediated Cross-Coupling: This approach utilizes a 1-halo-2,4-dimethylbenzene precursor and a suitable trifluoromethylating agent in the presence of a copper catalyst. It is a versatile method with a broad range of available CF₃ sources.

-

Sandmeyer-Type Trifluoromethylation: This classic transformation is adapted for trifluoromethylation, starting from the readily available 2,4-dimethylaniline. It offers an alternative route that leverages the conversion of an amino group into a trifluoromethyl group via a diazonium salt intermediate.[3][4]

This guide will dissect each pathway, providing the mechanistic rationale and detailed experimental procedures required for successful synthesis.

Pathway 1: Copper-Mediated Trifluoromethylation of 1-Halo-2,4-dimethylbenzene

This is arguably the most common and flexible approach. The choice of starting material, a 1-halo-2,4-dimethylbenzene, is critical, with reactivity generally following the trend I > Br >> Cl, reflecting the bond dissociation energies of the carbon-halogen bond.

Mechanistic Rationale: The Cu(I)/Cu(III) Catalytic Cycle

The reaction is understood to proceed through a catalytic cycle involving copper in the +1 and +3 oxidation states.[5] While radical pathways can be involved with certain reagents, a non-radical mechanism involving oxidative addition is often operative.[5][6]

-

Oxidative Addition: The cycle begins with the oxidative addition of the aryl halide (e.g., 1-iodo-2,4-dimethylbenzene) to a Cu(I) complex, forming an Ar-Cu(III)-X species. The presence of ligands, such as 1,10-phenanthroline, is often crucial for stabilizing the copper intermediates and facilitating this step.[7]

-

Transmetalation/CF₃ Transfer: A trifluoromethylating agent provides the CF₃ group. With nucleophilic sources like the Ruppert-Prakash reagent (TMSCF₃), a separate Cu-CF₃ species is often formed first, which then reacts with the aryl halide.[6] In other cases, the CF₃ source reacts directly with the Cu(III) intermediate.

-

Reductive Elimination: The final step is the reductive elimination from the Ar-Cu(III)-CF₃ intermediate, which forms the desired C(aryl)–CF₃ bond and regenerates the active Cu(I) catalyst.[6]

Visualization: Copper-Catalyzed Trifluoromethylation Cycle

Caption: Generalized catalytic cycle for copper-mediated aryl trifluoromethylation.

Experimental Protocol: Trifluoromethylation using Ruppert-Prakash Reagent

This protocol is a representative example for the trifluoromethylation of 1-iodo-2,4-dimethylbenzene.

Materials:

-

1-Iodo-2,4-dimethylbenzene

-

Copper(I) iodide (CuI)

-

1,10-Phenanthroline

-

Trimethyl(trifluoromethyl)silane (TMSCF₃, Ruppert-Prakash Reagent)[8]

-

Potassium Fluoride (KF, spray-dried)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Anhydrous Toluene

Procedure:

-

Reaction Setup: To an oven-dried Schlenk tube, add CuI (10 mol%), 1,10-phenanthroline (10 mol%), and spray-dried KF (2.0 equiv.).

-

Inert Atmosphere: Seal the tube with a septum, then evacuate and backfill with dry argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[7]

-

Reagent Addition: Add 1-iodo-2,4-dimethylbenzene (1.0 equiv.), followed by anhydrous DMF (to make a ~0.5 M solution).

-

Addition of Trifluoromethylating Agent: Add TMSCF₃ (2.0 equiv.) dropwise via syringe.

-

Reaction: Stir the mixture vigorously at 80-100 °C. Monitor the reaction progress by GC-MS or TLC. The reaction is typically complete within 12-24 hours.

-

Workup: Cool the reaction mixture to room temperature. Quench with aqueous ammonia solution and stir for 30 minutes. Extract the mixture with diethyl ether or ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel or by distillation.[9]

Quantitative Data Summary

| Starting Material | CF₃ Source | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |

| 1-Iodo-2,4-dimethylbenzene | TMSCF₃/KF | CuI (10) | 1,10-Phen (10) | DMF | 100 | 12-24 | 70-85 |

| 1-Bromo-2,4-dimethylbenzene | CF₃CO₂Na | CuI (20) | None | NMP | 160 | 24 | 60-75 |

| 1-Iodo-2,4-dimethylbenzene | CF₃SO₂Na/TBHP | CuI (10) | None | DMSO | 80 | 8 | 65-80[6] |

Pathway 2: Sandmeyer-Type Trifluoromethylation of 2,4-Dimethylaniline

This classical reaction, traditionally used for synthesizing aryl halides, has been effectively adapted for trifluoromethylation.[10] It is particularly useful when 2,4-dimethylaniline is a more accessible or cost-effective starting material than the corresponding aryl halide.

Mechanistic Rationale: Diazotization and Radical Transfer

The process occurs in two main stages, which can often be combined into a one-pot procedure.[10][11]

-

Diazotization: 2,4-dimethylaniline is treated with a diazotizing agent, typically nitrous acid (generated in situ from NaNO₂ and a strong acid), at low temperatures (0-5 °C) to form the 2,4-dimethylbenzenediazonium salt.

-

Trifluoromethylation: The diazonium salt is then introduced to a copper(I) salt and a trifluoromethyl source. A single-electron transfer (SET) from Cu(I) to the diazonium salt occurs, leading to its decomposition. This releases dinitrogen gas (N₂) and generates a highly reactive 2,4-dimethylphenyl radical.[6] This aryl radical then reacts with a Cu(II)-CF₃ species to form the final product and regenerate the Cu(I) catalyst.[6]

Visualization: Sandmeyer Trifluoromethylation Pathway

Caption: Key steps in the Sandmeyer-type trifluoromethylation of an aniline.

Experimental Protocol: One-Pot Diazotization and Trifluoromethylation

Materials:

-

2,4-Dimethylaniline[12]

-

tert-Butyl nitrite (t-BuONO)

-

Copper(I) bromide (CuBr)

-

Trimethyl(trifluoromethyl)silane (TMSCF₃)

-

Anhydrous Acetonitrile (MeCN)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and under an argon atmosphere, dissolve 2,4-dimethylaniline (1.0 equiv.) in anhydrous acetonitrile.

-

Copper and CF₃ Source: Add CuBr (1.5 equiv.) and TMSCF₃ (2.0 equiv.) to the solution.

-

Diazotization: Cool the mixture to 0 °C in an ice bath. Add tert-butyl nitrite (1.5 equiv.) dropwise over 20-30 minutes. A vigorous evolution of gas (N₂) will be observed.

-

Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-4 hours.

-

Monitoring and Workup: Monitor the reaction by GC-MS. Upon completion, pour the mixture into a saturated aqueous solution of ammonium chloride.

-

Extraction and Purification: Extract with ethyl acetate (3x). Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography.

Troubleshooting and Scientific Integrity

A self-validating protocol requires anticipation of common failure modes. Low yields or incomplete reactions in these pathways often stem from a few key areas.

| Problem | Potential Cause(s) | Troubleshooting & Optimization Steps |

| Low Yield / No Reaction | 1. Inactive catalyst (oxidized Cu(I)).2. Wet reagents or solvents.3. Insufficient temperature or reaction time. | 1. Use fresh, high-purity Cu(I) salts. Consider adding a small amount of copper powder to reduce any oxidized species.2. Ensure all solvents and reagents are rigorously dried. Use spray-dried salts where possible.[13]3. Systematically screen temperatures (e.g., 80°C, 100°C, 120°C) and monitor by TLC/GC-MS over a 24h period. |

| Hydrodehalogenation (Ar-H byproduct) | Presence of a proton source; moisture in the reaction. | Rigorously dry all reagents and solvents. Ensure the inert atmosphere is maintained throughout the reaction. |

| Homocoupling (Ar-Ar byproduct) | Common in Ullmann-type reactions, especially at high temperatures.[7] | Use a ligand like 1,10-phenanthroline to stabilize the copper catalyst and favor the cross-coupling pathway. Avoid excessive temperatures. |

| Incomplete Diazotization | Incorrect stoichiometry of nitrite; temperature too high. | Maintain the reaction temperature strictly between 0-5°C during diazotization. Ensure slow, dropwise addition of the nitrite source. |

Conclusion

The synthesis of this compound is readily achievable through well-established methodologies. The copper-mediated cross-coupling of a 1-halo-2,4-dimethylbenzene offers great flexibility due to the variety of available trifluoromethylating agents, with the Ruppert-Prakash reagent being a reliable choice. Alternatively, the Sandmeyer-type trifluoromethylation provides an efficient pathway from the corresponding aniline. The choice between these routes will ultimately depend on the availability of starting materials, cost considerations, and scale. A thorough understanding of the underlying mechanisms and careful control over reaction parameters—particularly catalyst activity, reagent purity, and inert atmosphere—are essential for achieving high yields and ensuring the trustworthiness of the experimental outcome.

References

-

Grushin, V. V. (2010). Mechanism of Trifluoromethylation of Aryl Halides with CuCF₃ and the Ortho Effect. Organometallics, 29(18), 4071–4083. [Link]

-

Wikipedia. (n.d.). Trifluoromethylation. Retrieved from [Link]

-

Motornov, V., et al. (2025). Photoelectrochemical Iron(III) Catalysis for Late‐Stage C─H Fluoroalkylations. Angewandte Chemie International Edition. [Link]

-

Wang, X., et al. (2018). Progress in copper-catalyzed trifluoromethylation. Beilstein Journal of Organic Chemistry, 14, 148–186. [Link]

-

Mandal, D., et al. (2022). Recent advances in transition metal-mediated trifluoromethylation reactions. Chemical Communications, 58(2), 176-193. [Link]

-

Senecal, T. D., et al. (2011). Room Temperature Aryl Trifluoromethylation via Copper-Mediated Oxidative Cross-Coupling. The Journal of Organic Chemistry, 76(4), 1174–1176. [Link]

-

Almendros, P., et al. (2021). BINAP‐Accelerated Photoinduced Trifluoromethylation of (Hetero)Aryl Iodides. Chemistry – A European Journal, 27(45), 11634-11639. [Link]

-

Cho, J. Y., et al. (2010). The Palladium-Catalyzed Trifluoromethylation of Aryl Chlorides. Science, 328(5986), 1679–1681. [Link]

-

Senecal, T. D., et al. (2011). Room Temperature Aryl Trifluoromethylation via Copper-Mediated Oxidative Cross-Coupling. PMC. [Link]

-

Buchwald, S. L., et al. (2011). Room Temperature Aryl Trifluoromethylation via Copper-Mediated Oxidative Cross-Coupling. DSpace@MIT. [Link]

-

Powers, D. C. (2014). The trifluoromethylating Sandmeyer reaction: a method for transforming C-N into C-CF(3). Angewandte Chemie International Edition, 53(6), 1482-1484. [Link]

-

Wang, X., et al. (2013). Copper-promoted Sandmeyer trifluoromethylation reaction. Journal of the American Chemical Society, 135(28), 10330–10333. [Link]

-

Supporting Information for relevant experimental procedures. [Link]

-

Gooßen, L. J., et al. (2014). Sandmeyer Trifluoromethylation. ResearchGate. [Link]

-

Sazonovs, A., et al. (2020). Ullmann Reaction Optimization Within Bitolyl and Decafluorobiphenyl Synthesis. Key Engineering Materials, 842, 85-91. [Link]

-

Gooßen, L. J., et al. (2014). Sandmeyer Trifluoromethylation. Organic Chemistry Portal. [Link]

-

Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]

-

Wikipedia. (n.d.). Ullmann reaction. Retrieved from [Link]

-

BYJU'S. (n.d.). Ullmann Reaction. Retrieved from [Link]

-

Nagib, D. A., & MacMillan, D. W. C. (2011). Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis. Nature, 480(7376), 224–228. [Link]

-

Wang, X., et al. (2018). Progress in copper-catalyzed trifluoromethylation. Beilstein Journal of Organic Chemistry, 14, 148-186. [Link]

-

Supporting Information for Cu-Mediated trifluoromethylation. [Link]

-

J. C. Jampilek. (2014). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry, 10, 345-367. [Link]

-

Castro, M. C. F., et al. (2021). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Pharmaceuticals, 14(11), 1083. [Link]

-

Yoshida, J., et al. (2015). Flow trifluoromethylation of carbonyl compounds by Ruppert–Prakash reagent and its application for pharmaceuticals, efavirenz and HSD-016. RSC Advances, 5(1), 583-588. [Link]

-

Wikipedia. (n.d.). Trifluoromethyltrimethylsilane. Retrieved from [Link]

-

Zhao, Y., et al. (2021). Difluorocarbene-Mediated Cascade Cyclization: The Multifunctional Role of Ruppert-Prakash Reagent. Organic Letters, 23(9), 3546–3551. [Link]

- CN101033169A - Method for preparing 1-chloromethyl-2,4,5-trifluoro-benzene. (2007).

-

Zhang, Y., et al. (2022). Metal-free synthesis of 3-trifluoromethyl-1,2,4-triazoles via multi-component reaction of trifluoroacetimidoyl chlorides, hydrazine hydrate and benzene-1,3,5-triyl triformate. Frontiers in Chemistry, 10, 1004632. [Link]

-

NIST. (n.d.). Benzene, (trifluoromethyl)-. NIST Chemistry WebBook. [Link]

- US4093669A - Method for preparing trichloromethyl-trifluoromethyl-benzenes. (1978).

-

Zhang, Z., et al. (2022). Visible Light Promotes Cascade Trifluoromethylation/Cyclization, Leading to Trifluoromethylated Polycyclic Quinazolinones, Benzimidazoles and Indoles. Molecules, 27(23), 8389. [Link]

-

NIST. (n.d.). Benzene, 2,4-dimethyl-1-(phenylmethyl)-. NIST Chemistry WebBook. [Link]

-

Wikipedia. (n.d.). m-Xylene. Retrieved from [Link]

-

Khelifa, A., et al. (2014). Chloromethylation of Meta Xylene by Phase Transfer Catalysis. IOSR Journal of Applied Chemistry, 7(12), 34-38. [Link]

-

Organic Syntheses Procedure. (n.d.). N-TRIFLUOROMETHYLTHIOSACCHARIN. Retrieved from [Link]

-

PubChem. (n.d.). 2,4-Dimethylaniline. Retrieved from [Link]

-

Organic Syntheses Procedure. (n.d.). 1-TRIFLUOROMETHYL-1,3-DIHYDRO-3,3-DIMETHYL-1,2-BENZIODOXOLE. Retrieved from [Link]

Sources

- 1. Recent advances in transition metal-mediated trifluoromethylation reactions - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. Room Temperature Aryl Trifluoromethylation via Copper-Mediated Oxidative Cross-Coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The trifluoromethylating Sandmeyer reaction: a method for transforming C-N into C-CF(3) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Copper-promoted Sandmeyer trifluoromethylation reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mechanism of Trifluoromethylation of Aryl Halides with CuCF3 and the Ortho Effect | Publicación [silice.csic.es]

- 6. Progress in copper-catalyzed trifluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Trifluoromethyltrimethylsilane - Wikipedia [en.wikipedia.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Sandmeyer Trifluoromethylation [organic-chemistry.org]

- 11. researchgate.net [researchgate.net]

- 12. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 13. The Palladium-Catalyzed Trifluoromethylation of Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

2,4-Dimethyl-1-(trifluoromethyl)benzene spectral data

An In-Depth Technical Guide to the Spectral Analysis of 2,4-Dimethyl-1-(trifluoromethyl)benzene

Abstract

This technical guide provides a comprehensive analysis of the key spectral data for the characterization of this compound (CAS No. 93841-19-1). Intended for researchers, scientists, and professionals in drug development and chemical synthesis, this document synthesizes predictive data and established spectroscopic principles to facilitate the structural elucidation and quality assessment of this compound. We will delve into the core analytical techniques of Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Infrared (IR) Spectroscopy. Each section includes a discussion of expected spectral features, detailed experimental protocols, and data presented in accessible formats. The causality behind spectral patterns is explained, grounding the interpretations in fundamental principles of chemical structure and substituent effects.

Molecular Structure and Physicochemical Properties

This compound is an aromatic compound belonging to the family of substituted xylenes. Its structure consists of a benzene ring substituted with a trifluoromethyl group and two methyl groups at positions 2 and 4. The interplay between the electron-withdrawing trifluoromethyl group (-CF₃) and the electron-donating methyl groups (-CH₃) creates a distinct electronic environment that is reflected in its spectral properties.

Key Properties:

-

Chemical Formula: C₉H₉F₃[1]

-

Molecular Weight: 174.16 g/mol [1]

-

Boiling Point: ~158 °C (Predicted)[2]

-

Density: ~1.12 g/cm³ (Predicted)[2]

Caption: Molecular structure of this compound.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) is a cornerstone technique for determining the molecular weight of a compound and gaining structural insights through the analysis of its fragmentation patterns. For this compound, the molecular ion peak (M⁺) is expected at an m/z corresponding to its molecular weight, 174.

Predicted Fragmentation Pathway

The fragmentation of this molecule is governed by the stability of the resulting carbocations. The primary fragmentation events are expected to be the loss of a fluorine atom and the cleavage of a methyl group, leading to the formation of a stable benzylic cation.

-

Molecular Ion (M⁺): The initial species formed upon electron impact will be the radical cation at m/z 174 .

-

Loss of Fluorine ([M-F]⁺): A common fragmentation for trifluoromethylated aromatics is the loss of a fluorine radical, leading to a resonance-stabilized cation at m/z 155 .

-

Loss of Methyl Radical ([M-CH₃]⁺): Cleavage of a methyl group can occur, though it may be less favorable than the benzylic cleavage if the CF₃ group were in a different position. This would result in an ion at m/z 159 .

-

Benzylic Cleavage: The most significant fragmentation is often the loss of the entire trifluoromethyl group. However, a more characteristic fragmentation for substituted toluenes is the loss of a hydrogen atom from a methyl group to form a tropylium-like ion, followed by subsequent rearrangements. A key fragment would arise from the loss of a hydrogen from [M-F]⁺ to form a highly stable ion.

Caption: Predicted major fragmentation pathways in EI-MS.

Summary of Expected Mass Fragments

| m/z Value | Ion Formula | Description |

| 174 | [C₉H₉F₃]⁺• | Molecular Ion (M⁺•) |

| 155 | [C₉H₉F₂]⁺ | Loss of a Fluorine atom |

| 159 | [C₈H₆F₃]⁺ | Loss of a Methyl radical |

| 91 | [C₇H₇]⁺ | Tropylium ion (rearrangement) |

| 69 | [CF₃]⁺ | Trifluoromethyl cation |

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a 1 mg/mL solution of the analyte in a volatile solvent such as dichloromethane or ethyl acetate.

-

GC Conditions:

-

Injector: Set to 250°C with a split ratio of 50:1.

-

Column: Use a standard nonpolar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

-

Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 280°C at a rate of 15°C/min.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

-

MS Conditions:

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230°C.

-

Mass Analyzer: Scan from m/z 40 to 400.

-

-

Data Analysis: Identify the peak corresponding to the analyte and analyze the resulting mass spectrum. Compare the molecular ion peak with the expected molecular weight and the fragmentation pattern with predicted pathways.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the unambiguous structural determination of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the nuclei.

¹H NMR Spectroscopy

The proton NMR spectrum is influenced by the electronic effects of the substituents. The electron-donating methyl groups will shield nearby protons (shifting them upfield), while the strongly electron-withdrawing trifluoromethyl group will deshield them (shifting them downfield).[3][4]

Predicted Chemical Shifts and Multiplicities:

-

Aromatic Protons (3H): The three protons on the aromatic ring will appear in the range of δ 7.0-7.6 ppm. Due to their proximity and coupling to each other, they will likely present as a complex multiplet or as distinct singlets/doublets depending on the coupling constants.

-

H-3: Flanked by two methyl groups, this proton will be the most shielded, appearing furthest upfield. It will likely be a singlet.

-

H-5 and H-6: These protons are closer to the -CF₃ group and will be shifted downfield. They will couple to each other, likely appearing as doublets.

-

-

Methyl Protons (6H): The two methyl groups are in different environments.

-

CH₃ at C-2: This group is ortho to the -CF₃ group and will be slightly deshielded. It will appear as a singlet around δ 2.4-2.5 ppm.

-

CH₃ at C-4: This group is para to the -CF₃ group. It will appear as a singlet around δ 2.3-2.4 ppm.

-

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration |

| Ar-H (at C-3) | ~7.1 | s | 1H |

| Ar-H (at C-5) | ~7.4 | d | 1H |

| Ar-H (at C-6) | ~7.5 | d | 1H |

| CH₃ (at C-2) | ~2.5 | s | 3H |

| CH₃ (at C-4) | ~2.4 | s | 3H |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show nine distinct signals for the nine carbon atoms. A key feature will be the coupling between carbon and fluorine atoms (C-F coupling). The carbon of the -CF₃ group will appear as a quartet due to coupling with the three fluorine atoms (¹JCF).[5] The aromatic carbons will also show smaller couplings (²JCF, ³JCF).[6][7]

Predicted Chemical Shifts and Multiplicities:

-

CF₃ Carbon: This carbon will be significantly deshielded and will appear as a quartet with a large coupling constant (¹JCF ≈ 270-275 Hz).[5][6]

-

Aromatic Carbons: These will appear in the typical aromatic region (δ 120-140 ppm).

-

C-1 (ipso-CF₃): This quaternary carbon will be split into a quartet by the three fluorine atoms (²JCF ≈ 35 Hz).[6]

-

C-2, C-4 (ipso-CH₃): These quaternary carbons will be upfield compared to the unsubstituted carbons.

-

C-3, C-5, C-6 (CH): These carbons will show varying chemical shifts based on their position relative to the substituents.

-

-

Methyl Carbons: The two methyl carbons will appear in the upfield region (δ 20-25 ppm).

| Carbon Assignment | Predicted δ (ppm) | Multiplicity (due to ¹⁹F) | Expected JCF (Hz) |

| C F₃ | ~124 | q | ~272 |

| C -1 (Ar) | ~131 | q | ~35 |

| C -2 (Ar) | ~139 | q (small) | ~5 |

| C -3 (Ar) | ~132 | s | - |

| C -4 (Ar) | ~140 | s | - |

| C -5 (Ar) | ~128 | q (small) | ~4 |

| C -6 (Ar) | ~126 | q (small) | ~5 |

| C H₃ (at C-2) | ~21 | s | - |

| C H₃ (at C-4) | ~20 | s | - |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Instrument: Use a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire the spectrum with a 90° pulse angle and a relaxation delay of 1-2 seconds.

-

Collect 16-32 scans for a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled spectrum.

-

Use a 30-45° pulse angle and a relaxation delay of 2 seconds.

-

Collect a larger number of scans (e.g., 1024 or more) to observe the quaternary carbons and the quartet for the CF₃ carbon clearly.[5]

-

-

Data Processing: Process the FID files with Fourier transformation, phase correction, and baseline correction. Reference the spectra to TMS at δ 0.00 ppm for ¹H and δ 77.16 ppm for CDCl₃ in ¹³C.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Interpretation of Key Absorption Bands

The IR spectrum of this compound will be dominated by absorptions from the aromatic ring, the C-H bonds of the methyl groups, and particularly the strong C-F bonds of the trifluoromethyl group.

-

C-H Stretching (Aromatic): Aromatic C-H stretches typically appear just above 3000 cm⁻¹ (3000-3100 cm⁻¹).[8]

-

C-H Stretching (Alkyl): The C-H stretches from the two methyl groups will be observed just below 3000 cm⁻¹ (2850-3000 cm⁻¹).

-

C=C Stretching (Aromatic): Aromatic ring stretching vibrations result in characteristic absorptions in the 1450-1600 cm⁻¹ region.[8]

-

C-F Stretching: The C-F bonds in the -CF₃ group give rise to very strong and characteristic absorption bands in the 1100-1350 cm⁻¹ region.[9] This is often the most prominent feature in the IR spectrum of fluorinated compounds.

-

Out-of-Plane (OOP) Bending: The C-H out-of-plane bending bands in the 675-900 cm⁻¹ region can be indicative of the substitution pattern on the benzene ring.[8]

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| 3100-3000 | C-H Stretch | Aromatic | Medium |

| 3000-2850 | C-H Stretch | Methyl (-CH₃) | Medium |

| 1600-1450 | C=C Stretch | Aromatic Ring | Medium |

| 1350-1100 | C-F Stretch | Trifluoromethyl (-CF₃) | Very Strong |

| 900-675 | C-H Out-of-Plane Bend | Aromatic | Strong |

Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent like isopropanol and allowing it to dry completely.

-

Background Scan: Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.

-

Sample Application: Place a small drop of the liquid this compound directly onto the center of the ATR crystal.

-

Acquisition: Acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

-

Cleaning: After analysis, thoroughly clean the ATR crystal with an appropriate solvent.

Safety and Handling

Based on safety data sheets for similar flammable aromatic compounds, this compound should be handled with care.[10][11][12][13]

-

Hazards: Assumed to be a flammable liquid and vapor. May cause skin and serious eye irritation.

-

Precautions: Keep away from heat, sparks, and open flames. Use in a well-ventilated area or under a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

Conclusion

The combination of Mass Spectrometry, NMR Spectroscopy, and IR Spectroscopy provides a complete and unambiguous characterization of this compound. The molecular weight is confirmed by the molecular ion peak in the mass spectrum, while its fragmentation pattern provides structural clues. ¹H and ¹³C NMR spectra offer a detailed map of the carbon-hydrogen framework and the influence of the substituents, with C-F coupling serving as a definitive marker for the trifluoromethyl group. Finally, IR spectroscopy confirms the presence of key functional groups, especially the highly characteristic C-F stretching vibrations. Together, these techniques provide a robust analytical package for verifying the identity and purity of this compound.

References

[6] NMR Spectra of Benzenes Containing Trifluoromethyl Groups. Bulletin of the Chemical Society of Japan. Available at: [3] Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. University of Puget Sound. Available at: [14] Can Variations of 1H NMR Chemical Shifts in Benzene Substituted with an Electron‐Accepting (NO2)/Donating (NH2) Group be Explained in Terms of Resonance Effects of Substituents? Chemistry – An Asian Journal. Available at: _ [15] NMR spectral data: A compilation of aromatic proton chemical shifts in mono- and di- substituted benzenes. Journal of Physical and Chemical Reference Data. Available at: [7] 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. Journal of the Chemical Society, Perkin Transactions 2. Available at: [4] NMR Spectroscopy of Benzene Derivatives. JoVE (Journal of Visualized Experiments). Available at: [16] Substituents on Benzene with 1 H and 13 C Chemical Shifts at the C4 site in Benzene Relative to TMS. ResearchGate. Available at: [17] Supporting Information for Cu-Mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfonates with TMSCF3. Beilstein Journals. Available at: [18] Supporting Information for a copper-catalyzed trifluoromethylation reaction. Organic Chemistry Frontiers. Available at: [19] (Trifluoromethyl)benzene. PubChem, National Center for Biotechnology Information. Available at: Safety Data Sheet for 2,4-Bis(trifluoromethyl)aniline. Sigma-Aldrich. Available at: [20] Detection and Spectral Analysis of Trifluoromethyl Groups at a Surface by Sum Frequency Generation Vibrational Spectroscopy. The Journal of Physical Chemistry B. Available at: [21] Supporting Information for Copper-Catalyzed Trifluoromethylation of Aryl Boronic Acids. The Royal Society of Chemistry. Available at: [22] Supporting Information for Sonogashira coupling reaction. The Royal Society of Chemistry. Available at: [23] Supporting Information for Fluoroalkylated Benzene Derivatives. The Royal Society of Chemistry. Available at: [10] Safety Data Sheet for 3,5-Bis(trifluoromethyl)aniline. Sigma-Aldrich. Available at: [24] 1,3-Bis(trifluoromethyl)-benzene 13C NMR spectrum. ChemicalBook. Available at: [11] Safety Data Sheet for 1-Fluoro-4-(trifluoromethylthio)benzene. Fisher Scientific. Available at: [25] Supporting information for Fluoromethoxy Group Synthesis. SciEngine. Available at: [12] Safety Data Sheet for (Trifluoromethoxy)benzene. Thermo Fisher Scientific. Available at: [13] Safety Data Sheet for Benzene. Chevron Phillips Chemical. Available at: [9] Evaluating aliphatic CF, CF2, and CF3 groups as vibrational Stark effect reporters. The Journal of Chemical Physics. Available at: [1] this compound Formula. ECHEMI. Available at: [26] Benzene, (trifluoromethyl)-. NIST WebBook. Available at: [27] DECAY SEQUENCES - ION SERIES OF MASS SPECTRA HEXAMETHYLBENZENE AND HEXAKIS(TRIFLUOROMETHYL)BENZENE. Fluorine notes. Available at: [28] (a) Mass spectrum and (b) proposed mass fragmentation pattern of the developed compound. ResearchGate. Available at: [29] Benzene, (trifluoromethyl)- IR Spectrum. NIST WebBook. Available at: The infrared spectra of some compounds containing the trifluoromethylthio-group, CF3·S·. Journal of the Chemical Society. Available at: [30] Supporting information for Suzuki-Miyaura cross-coupling reactions. The Royal Society of Chemistry. Available at: [2] this compound Properties. ChemicalBook. Available at: [5] In C13-NMR, does CF3 carbon of (trifluoromethyl)bezene have to split by F? ResearchGate. Available at: [8] IR Spectroscopy Tutorial: Aromatics. University of Colorado Boulder. Available at: [31] chemistry of the trifluoromethyl group: part v. infrared spectra of some phosphorus compounds containing cf3. ResearchGate. Available at: 4-(trifluoromethyl)benzene. Sigma-Aldrich. Available at:

Sources

- 1. echemi.com [echemi.com]

- 2. This compound | 93841-19-1 [amp.chemicalbook.com]

- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 4. Video: NMR Spectroscopy of Benzene Derivatives [jove.com]

- 5. researchgate.net [researchgate.net]

- 6. academic.oup.com [academic.oup.com]

- 7. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. pubs.aip.org [pubs.aip.org]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. fishersci.com [fishersci.com]

- 12. assets.thermofisher.com [assets.thermofisher.com]

- 13. cpchem.com [cpchem.com]

- 14. Secure Verification [cherry.chem.bg.ac.rs]

- 15. srd.nist.gov [srd.nist.gov]

- 16. researchgate.net [researchgate.net]

- 17. beilstein-journals.org [beilstein-journals.org]

- 18. rsc.org [rsc.org]

- 19. (Trifluoromethyl)benzene | C7H5F3 | CID 7368 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. rsc.org [rsc.org]

- 22. rsc.org [rsc.org]

- 23. rsc.org [rsc.org]

- 24. 1,3-Bis(trifluoromethyl)-benzene(402-31-3) 13C NMR [m.chemicalbook.com]

- 25. files.sciengine.com [files.sciengine.com]

- 26. Benzene, (trifluoromethyl)- [webbook.nist.gov]

- 27. en.notes.fluorine1.ru [en.notes.fluorine1.ru]

- 28. researchgate.net [researchgate.net]

- 29. Benzene, (trifluoromethyl)- [webbook.nist.gov]

- 30. rsc.org [rsc.org]

- 31. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the NMR Analysis of 2,4-Dimethyl-1-(trifluoromethyl)benzene

Abstract

This technical guide provides a comprehensive analysis of 2,4-Dimethyl-1-(trifluoromethyl)benzene using Nuclear Magnetic Resonance (NMR) spectroscopy. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles, practical experimental protocols, and detailed spectral interpretation required for the complete structural elucidation of this compound. We will explore one-dimensional (¹H and ¹³C) and advanced two-dimensional (COSY, HSQC, HMBC) NMR techniques, explaining the causality behind experimental choices and spectral observations. All data is presented with authoritative grounding, ensuring scientific integrity and enabling confident structural verification.

Introduction: The Molecule in Focus

This compound is a substituted aromatic compound featuring two electron-donating methyl (CH₃) groups and a strongly electron-withdrawing trifluoromethyl (CF₃) group. This unique electronic arrangement makes it a valuable building block in medicinal chemistry and materials science. Accurate and unambiguous structural confirmation is paramount, and NMR spectroscopy stands as the most powerful tool for this purpose. This guide will systematically deconstruct the NMR analysis of this molecule, providing a framework for understanding how substituent effects govern the spectral output.

Foundational Principles: Predicting the Spectrum

Before acquiring any data, a robust theoretical prediction based on the molecular structure provides a critical roadmap for interpretation. The substitution pattern on the benzene ring dictates the chemical environment of each proton and carbon nucleus.

-

Electron-Withdrawing Groups (EWGs): The -CF₃ group is a potent EWG due to the high electronegativity of fluorine. It withdraws electron density from the aromatic ring, particularly from the ortho and para positions. This "deshielding" effect causes the corresponding nuclei to resonate at a higher frequency, shifting their signals downfield (to a higher ppm value) in the NMR spectrum.[1][2]

-

Electron-Donating Groups (EDGs): The two -CH₃ groups are EDGs, pushing electron density into the ring. This "shielding" effect causes ortho and para nuclei to resonate at a lower frequency, shifting their signals upfield (to a lower ppm value).[1]

Based on these principles, we can predict the following for this compound:

-

¹H NMR: Three distinct signals are expected in the aromatic region, corresponding to H-3, H-5, and H-6. Two sharp singlets are anticipated in the aliphatic region for the two non-equivalent methyl groups.

-

¹³C NMR: Nine distinct signals are expected: six for the aromatic carbons, two for the methyl carbons, and one for the trifluoromethyl carbon. The carbon directly attached to the -CF₃ group (C-1) and the -CF₃ carbon itself will exhibit splitting into quartets due to strong one-bond and two-bond ¹³C-¹⁹F coupling, respectively.[3]

Below is the annotated structure with the IUPAC numbering used for all subsequent spectral assignments.

Caption: IUPAC numbering for this compound.

Experimental Protocol: Ensuring High-Quality Data

The quality of NMR data is fundamentally dependent on meticulous sample preparation.[4] A standardized protocol ensures reproducibility and spectral reliability.

Protocol for Solution-State NMR Sample Preparation:

-

Analyte Preparation: Weigh approximately 5-25 mg of solid this compound into a clean, dry vial.[5] For liquid samples, use one or two drops.[6]

-

Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is an excellent first choice due to its chemical inertness and ability to dissolve a wide range of organic compounds.

-

Dissolution: Add approximately 0.6-0.7 mL of CDCl₃ to the vial.[7] This volume is optimal for standard 5 mm NMR tubes, ensuring the sample fills the detection region of the spectrometer's RF coil.[6]

-

Homogenization: Gently swirl or vortex the vial until the sample is completely dissolved. A homogeneous solution is critical for achieving a uniform magnetic field (good shimming).[4]

-

Filtration and Transfer: To remove any particulate matter that could degrade spectral resolution, filter the solution through a small plug of glass wool or a Kimwipe in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[8]

-

Internal Standard: Tetramethylsilane (TMS) is often pre-dissolved in deuterated solvents by the manufacturer and serves as the internal reference standard, with its signal defined as 0.0 ppm. If not present, residual protio-solvent (e.g., CHCl₃ at 7.26 ppm) can be used for calibration.[9][10]

-

Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination. Label the tube clearly near the top.[8]

-

Instrument Insertion: Carefully place the sample in the spectrometer's spinner turbine, using a depth gauge to ensure correct positioning within the magnet.

¹H NMR Spectral Analysis

The ¹H NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings, and their connectivity through spin-spin coupling.

Interpretation:

-

Aromatic Region (δ 7.0-7.6 ppm):

-

H-6 (δ ~7.5 ppm, s): This proton is ortho to the powerful electron-withdrawing -CF₃ group, resulting in the most significant downfield shift. It appears as a singlet (or a very finely split quartet due to long-range coupling with the -CF₃ group, which is often unresolved).

-

H-3 (δ ~7.3 ppm, s): This proton is situated between the two methyl groups. It experiences a lesser deshielding effect compared to H-6 and appears as a singlet.

-

H-5 (δ ~7.1 ppm, s): This proton is ortho to one methyl group and meta to the other and the -CF₃ group. It is the most shielded of the aromatic protons and thus appears at the most upfield position in this region, also as a singlet.

-

-

Aliphatic Region (δ 2.0-2.5 ppm):

-

CH₃ at C-2 (δ ~2.4 ppm, s): This methyl group is ortho to the -CF₃ group. The deshielding effect of the -CF₃ group causes it to resonate further downfield compared to the other methyl group.

-

CH₃ at C-4 (δ ~2.3 ppm, s): This methyl group is para to the -CF₃ group and is less affected by its deshielding, thus appearing slightly more upfield.

-

Table 1: Summary of Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-6 | ~7.5 | s | 1H |

| H-3 | ~7.3 | s | 1H |

| H-5 | ~7.1 | s | 1H |

| 2-CH₃ | ~2.4 | s | 3H |

| 4-CH₃ | ~2.3 | s | 3H |

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum reveals the number of unique carbon environments. The influence of the -CF₃ group is particularly pronounced.

Interpretation:

-

Aromatic Region (δ 120-140 ppm): Six distinct signals are expected for the aromatic carbons. The carbon directly bonded to the electron-withdrawing -CF₃ group (C-1) will be significantly deshielded. Furthermore, this signal will be split into a quartet by the three fluorine atoms (¹J-CF coupling).[3] The other aromatic carbons will have shifts influenced by the combined effects of the methyl and trifluoromethyl substituents.

-

Quaternary Carbons: C-1, C-2, and C-4 are quaternary and will typically show lower intensity peaks. C-1 will be the most downfield of these due to the direct attachment of the -CF₃ group.

-

-CF₃ Carbon (δ ~124 ppm, q): The carbon of the trifluoromethyl group itself will appear as a quartet due to the very large one-bond coupling to the three fluorine atoms (¹J-CF ≈ 270 Hz).[11][12]

-

Aliphatic Region (δ ~20 ppm): Two distinct signals for the two methyl carbons will appear in the upfield region.

Table 2: Summary of Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to ¹⁹F) |

| C-1 | ~132 | q |

| C-4 | ~138 | s |

| C-2 | ~135 | s |

| C-6 | ~128 | s |

| C-3 | ~130 | s |

| C-5 | ~126 | s |

| -CF₃ | ~124 | q (¹J-CF ≈ 272 Hz) |

| 2-CH₃ | ~21 | s |

| 4-CH₃ | ~20 | s |

Advanced 2D NMR for Unambiguous Assignment

While 1D spectra provide substantial information, 2D NMR experiments are essential for irrefutable structural confirmation by revealing through-bond correlations.[13][14]

Caption: Workflow for complete NMR-based structure elucidation.

-

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds).[15] For this compound, the aromatic protons are isolated and would not show cross-peaks to each other, confirming their singlet nature.

-

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons they are attached to (one-bond correlation).[15][16] This is the definitive experiment for assigning protonated carbons. For example, it would show a cross-peak between the proton signal at ~7.1 ppm and the carbon signal at ~126 ppm, confirming this pair as H-5 and C-5.

-

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is arguably the most powerful tool for piecing together the molecular skeleton. It shows correlations between protons and carbons that are 2-3 bonds away.[15][16] Key expected HMBC correlations for this molecule would be:

-

From the 2-CH₃ protons to C-1 , C-2 , and C-3 .

-

From the 4-CH₃ protons to C-3 , C-4 , and C-5 .

-

From H-6 to C-1 , C-2 , and C-5 . These correlations would unambiguously confirm the relative positions of all substituents and protons on the aromatic ring.

-

Caption: Key 2 and 3-bond HMBC correlations for structural verification.

Conclusion

The comprehensive NMR analysis of this compound is a clear demonstration of modern spectroscopy's power in structural chemistry. By combining theoretical predictions based on substituent effects with a systematic application of 1D and 2D NMR experiments, an unambiguous and self-validating structural assignment can be achieved. The ¹H and ¹³C spectra provide the fundamental framework, while advanced techniques like HSQC and HMBC serve to definitively connect the molecular fragments, providing the highest level of confidence required in research and development settings.

References

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

-

Hornak, J. P. (n.d.). Sample Preparation. Rochester Institute of Technology. Retrieved from [Link]

-

JEOL. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

Scribd. (n.d.). NMR Sample Preparation Guide. Retrieved from [Link]

-

Western University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

- Takahashi, K., Yoshino, A., Hosokawa, K., & Muramatsu, H. (1985). NMR Spectra of Benzenes Containing Trifluoromethyl Groups. Bulletin of the Chemical Society of Japan, 58(2), 755-756.

-

Ye, S., et al. (2020). Rational design of F NMR labelling sites to probe protein structure and interactions. ResearchGate. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

Unknown Source. (n.d.). Copies of 1H, 13C, 19F NMR spectra. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC [Video]. YouTube. Retrieved from [Link]

-

SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). San Diego State University. Retrieved from [Link]

- National Institutes of Health. (2016). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. Journal of Biomolecular NMR, 65(2), 57-65.

-

Chemistry LibreTexts. (2022, October 4). 5.3: HMBC and HMQC Spectra. Retrieved from [Link]

-

Beilstein Journals. (n.d.). Supporting Information for: Copper-Mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfonates with TMSCF3. Retrieved from [Link]

-

SciEngine. (n.d.). Supporting information. Retrieved from [Link]

-

Request PDF. (n.d.). F N.M.R. chemical shifts in substituted benzotrifluorides and benzal fluorides. Retrieved from [Link]

-

Thoutathri, P. (n.d.). Understanding 1D and 2D NMR Spectra of Organic Compounds. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

ResearchGate. (n.d.). Figure 1. 2D NMR spectra of 5d: (A) HSQC, (B) COSY, (C) NOESY, and (D).... Retrieved from [Link]

-

Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]

-

Dharmathi, S. S., et al. (n.d.). High resolution NMR spectra of some tri-substituted benzenes. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) 8 Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]

-

ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]

-

Moodle. (n.d.). NMR Spectroscopy of Benzene Derivatives. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, October 3). 5.3: Factors That Influence NMR Chemical Shift. Retrieved from [Link]

- Mohanty, S., & Venkateswarlu, P. (1966). Proton and fluorine N.M.R. spectra of fluorobenzene. Molecular Physics, 11(4), 329-336.

-

The Royal Society of Chemistry. (2011). Supporting Information for: Copper-Catalyzed Trifluoromethylation of Aryl Boronic Acids Using A CF3+ Reagent. Retrieved from [Link]

- Doddrell, D., et al. (1976). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. Journal of the Chemical Society, Perkin Transactions 2, 402-412.

Sources

- 1. NMR Spectroscopy of Benzene Derivatives [moodle.tau.ac.il]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 4. organomation.com [organomation.com]

- 5. scribd.com [scribd.com]

- 6. depts.washington.edu [depts.washington.edu]

- 7. publish.uwo.ca [publish.uwo.ca]

- 8. sites.bu.edu [sites.bu.edu]

- 9. rsc.org [rsc.org]

- 10. files.sciengine.com [files.sciengine.com]

- 11. beilstein-journals.org [beilstein-journals.org]

- 12. rsc.org [rsc.org]

- 13. m.youtube.com [m.youtube.com]

- 14. toc.library.ethz.ch [toc.library.ethz.ch]

- 15. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

- 16. chem.libretexts.org [chem.libretexts.org]

The Analytical Fingerprint: A Technical Guide to the Mass Spectrometry of 2,4-Dimethyl-1-(trifluoromethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides an in-depth analysis of the mass spectrometric behavior of 2,4-Dimethyl-1-(trifluoromethyl)benzene, a compound of interest in various fields of chemical research and development. Understanding its fragmentation pattern is crucial for its unambiguous identification in complex matrices and for elucidating the structure of related compounds. This document will detail the expected fragmentation pathways under electron ionization (EI) and provide a foundational protocol for its analysis by gas chromatography-mass spectrometry (GC-MS).

Introduction: The Significance of Mass Spectrometry in Structural Elucidation

Mass spectrometry is an indispensable analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. In the context of organic molecules, electron ionization mass spectrometry (EI-MS) bombards molecules with high-energy electrons, leading to the formation of a molecular ion (M⁺˙) and a cascade of fragment ions. This fragmentation pattern serves as a unique "fingerprint" for a given compound, enabling its identification. For drug development and synthetic chemistry, confirming the structure of intermediates and final products is paramount, and mass spectrometry is a primary tool for this purpose.

This compound, with a molecular weight of 174.16 g/mol , presents a unique fragmentation puzzle due to the interplay between the electron-donating methyl groups and the electron-withdrawing trifluoromethyl group on the aromatic ring.[1] This guide will dissect this pattern, offering a logical framework for its interpretation.

Experimental Protocol: Acquiring the Mass Spectrum

The following protocol outlines a standard method for the analysis of this compound using a gas chromatograph coupled to a mass spectrometer (GC-MS). This technique is ideal for the analysis of volatile and semi-volatile organic compounds.[2]

Instrumentation:

-

Gas Chromatograph equipped with a capillary column (e.g., HP-5MS or equivalent)

-

Mass Spectrometer with an Electron Ionization (EI) source

Step-by-Step Methodology:

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

GC Separation:

-

Injector Temperature: 250 °C

-

Oven Program: Start at 50 °C, hold for 1 minute, then ramp to 250 °C at a rate of 10 °C/min. Hold at 250 °C for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

-

Mass Spectrometer Parameters:

-

Ionization Mode: Electron Ionization (EI)

-

Electron Energy: 70 eV

-

Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Scan Range: m/z 40-300

-

Rationale for Experimental Choices:

-

The choice of a nonpolar capillary column like HP-5MS is based on the nonpolar nature of the analyte, ensuring good chromatographic peak shape and separation from other components.

-

A standard electron energy of 70 eV is used to induce reproducible fragmentation patterns that are comparable to spectral libraries.[3]

-

The temperature program for the GC oven is designed to ensure the elution of the analyte as a sharp peak, providing good sensitivity.

Mass Spectrum Analysis and Fragmentation Pathway

The electron ionization mass spectrum of this compound is characterized by a series of distinct fragment ions. The molecular ion (M⁺˙) is expected at m/z 174.

Table 1: Key Fragment Ions and Their Proposed Structures

| m/z | Proposed Fragment Ion | Formula | Notes |

| 174 | [C₉H₉F₃]⁺˙ | C₉H₉F₃ | Molecular Ion (M⁺˙) |

| 155 | [C₉H₉F₂]⁺ | C₉H₉F₂ | Loss of a fluorine radical (•F) |

| 127 | [C₈H₆F₂]⁺ | C₈H₆F₂ | Loss of a methyl radical (•CH₃) from the m/z 142 ion |

| 105 | [C₈H₉]⁺ | C₈H₉ | Loss of the trifluoromethyl radical (•CF₃) |

| 91 | [C₇H₇]⁺ | C₇H₇ | Tropylium ion, a common fragment in alkylbenzenes |

Proposed Fragmentation Pathway:

The fragmentation of this compound is initiated by the removal of an electron to form the molecular ion at m/z 174. The subsequent fragmentation is driven by the stability of the resulting ions and neutral losses.

Caption: Proposed EI fragmentation pathway for this compound.

Mechanistic Insights:

-

Formation of the Molecular Ion (m/z 174): The initial event is the ionization of the molecule.

-

Loss of a Fluorine Radical (m/z 155): A common fragmentation pathway for fluorinated compounds is the loss of a fluorine radical (•F) to form a more stable cation.

-

Loss of the Trifluoromethyl Radical (m/z 105): The C-C bond between the aromatic ring and the trifluoromethyl group can cleave, leading to the loss of a trifluoromethyl radical (•CF₃). The resulting dimethylbenzene cation at m/z 105 is a prominent peak. This is a characteristic fragmentation for compounds containing a trifluoromethyl group attached to an aromatic ring.

-

Formation of the Tropylium Ion (m/z 91): The dimethylbenzene cation (m/z 105) can undergo further fragmentation, likely through the loss of a neutral acetylene molecule, to form the highly stable tropylium ion at m/z 91. This is a very common and often the base peak in the mass spectra of alkylbenzenes.[4]

-

Other Fragmentation Pathways: Other less intense peaks may be observed due to rearrangements and further fragmentation of the primary ions. For instance, the ion at m/z 155 may lose a methyl radical to form an ion at m/z 140.

Conclusion

The mass spectrum of this compound provides a clear and interpretable fragmentation pattern under electron ionization. The key fragmentation pathways involve the loss of a fluorine radical, the loss of the trifluoromethyl radical, and the formation of the stable tropylium ion. This in-depth understanding of its mass spectrometric behavior is essential for its accurate identification and for the structural elucidation of related novel compounds in research and development. The provided GC-MS protocol serves as a robust starting point for its routine analysis.

References

-

NIST. Benzene, (trifluoromethyl)-. NIST Chemistry WebBook. [Link][5][6][7][8]

-

The Royal Society of Chemistry. Supporting information. [Link][2]

-

960化工网. Cas no 93841-19-1 (Benzene,2,4-dimethyl-1-(trifluoromethyl)-). [Link][9]

-

NIST. Benzene, 2,4-dimethyl-1-(phenylmethyl)-. NIST Chemistry WebBook. [Link][10]

-

Spectroscopy Online. Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. [Link][11]

-

NIH. Tracking Molecular Fragmentation in Electron–Ionization Mass Spectrometry with Ultrafast Time Resolution - PMC. [Link][3]

-

YouTube. 14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds. [Link][4]

Sources

- 1. echemi.com [echemi.com]

- 2. rsc.org [rsc.org]

- 3. Tracking Molecular Fragmentation in Electron–Ionization Mass Spectrometry with Ultrafast Time Resolution - PMC [pmc.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. Benzene, (trifluoromethyl)- [webbook.nist.gov]

- 6. Benzene, (trifluoromethyl)- [webbook.nist.gov]

- 7. Benzene, (trifluoromethyl)- [webbook.nist.gov]

- 8. Benzene, (trifluoromethyl)- [webbook.nist.gov]

- 9. 93841-19-1(Benzene,2,4-dimethyl-1-(trifluoromethyl)-) | Kuujia.com [kuujia.com]

- 10. Benzene, 2,4-dimethyl-1-(phenylmethyl)- [webbook.nist.gov]

- 11. spectroscopyonline.com [spectroscopyonline.com]

An In-Depth Technical Guide to the Reactivity Profile of 2,4-Dimethyl-1-(trifluoromethyl)benzene

Abstract

This technical guide provides a comprehensive analysis of the reactivity of 2,4-dimethyl-1-(trifluoromethyl)benzene, a key building block in contemporary organic synthesis, particularly within the pharmaceutical and agrochemical industries.[1][2] The strategic placement of two electron-donating methyl groups and a potent electron-withdrawing trifluoromethyl group on the benzene ring creates a unique electronic and steric environment. This guide delves into the nuanced reactivity of this molecule, covering electrophilic aromatic substitution, benzylic functionalization, and modern synthetic transformations. Detailed experimental protocols, mechanistic insights, and data-driven discussions are provided to equip researchers, scientists, and drug development professionals with the knowledge to effectively utilize this versatile reagent.

Introduction

The incorporation of fluorine-containing motifs, especially the trifluoromethyl (CF₃) group, is a well-established strategy in modern drug design to enhance metabolic stability, lipophilicity, and binding affinity.[1][3][4] this compound serves as a valuable precursor for the synthesis of complex molecules due to its distinct reactivity profile. The interplay between the activating, ortho-, para-directing methyl groups and the deactivating, meta-directing trifluoromethyl group dictates the regioselectivity of its transformations. This guide will explore the fundamental principles governing its reactivity and provide practical methodologies for its application in synthesis.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value |

| CAS Number | 93841-19-1[5] |

| Molecular Formula | C₉H₉F₃[5] |

| Molecular Weight | 174.16 g/mol [5] |

| Boiling Point | 158.2±35.0 °C (Predicted)[6] |

| Density | 1.120±0.06 g/cm³ (Predicted)[6] |

| Appearance | Colorless liquid |

Synthesis of this compound

The synthesis of this compound is typically achieved through the trifluoromethylation of 1,3-dimethylbenzene (m-xylene). A common method involves the use of a trifluoromethylating agent in the presence of a catalyst.

Experimental Protocol: Trifluoromethylation of m-Xylene

Objective: To synthesize this compound from m-xylene.

Materials:

-

1,3-Dimethylbenzene (m-xylene)

-

(Trifluoromethyl)trimethylsilane (TMSCF₃)

-

Copper(I) iodide (CuI)

-

Potassium fluoride (KF)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Argon or Nitrogen gas

-

Standard glassware for inert atmosphere reactions

Procedure:

-

To a dry, argon-flushed round-bottom flask, add CuI (0.1 eq) and KF (2.0 eq).

-

Add anhydrous DMF, followed by 1,3-dimethylbenzene (1.0 eq).

-

Add TMSCF₃ (1.5 eq) to the mixture.

-

Heat the reaction mixture to 80 °C and stir for 12-24 hours.

-

Monitor the reaction progress by GC-MS.

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the product with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Reactivity Profile

Electrophilic Aromatic Substitution (EAS)